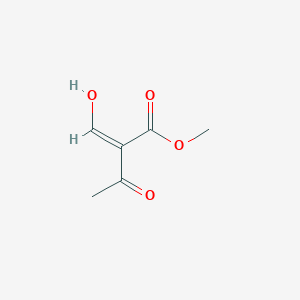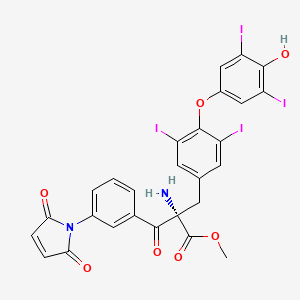
RHOD-2, AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RHOD-2, AM is a high-affinity visible light excitation wavelength Ca2+ fluorescent probe . It is an acetyl methyl ester derivative of Rhod-2, which has cell membrane permeability and can easily enter cells . It is a cell-permeable acetoxymethyl (AM) ester dye which fluoresces in the presence of Ca2+. Cellular uptake is facilitated by the AM group and is removed by cytoplasmic esterases, resulting in intracellular accumulation .
Synthesis Analysis
The AM ester form of Rhod-2 (Rhod-2, AM) is used to easily load the dye into live cells. Upon entering the cell, intracellular esterases cleave the AM group, freeing the Rhod-2 salt form to bind and fluoresce upon binding to mitochondrial Ca2+ .Molecular Structure Analysis
Rhod-2, AM is an acetyl methyl ester derivative of Rhod-2 . The AM ester of dihydrorhod-2 exhibits Ca2±dependent fluorescence only after it is oxidized and its AM esters are cleaved to yield the rhod-2 indicator .Chemical Reactions Analysis
The AM ester of dihydrorhod-2 exhibits Ca2±dependent fluorescence only after it is oxidized and its AM esters are cleaved to yield the rhod-2 indicator . This process occurs rapidly in the mitochondrial environment .Physical And Chemical Properties Analysis
Rhod-2 AM is a cell-permeable fluorescent Ca2+ indicator . It is soluble in DMSO to 1 mg/ml . The excitation and emission maxima are 557 and 581 nm, respectively .Wissenschaftliche Forschungsanwendungen
Calcium Signaling Investigations
Rhod-2, AM is widely used in calcium signaling investigations . It exhibits an increase in fluorescence upon binding with Ca2+, making it a valuable tool for measuring Ca2+ in cells and tissues .
Detection of High Autofluorescence
Rhod-2, AM is particularly useful in detecting Ca2+ in cells and tissues that have high levels of autofluorescence . Its long emission wavelengths make it valuable for applications involving cells that have high levels of autofluorescence .
Photoreceptor and Photoactivatable Chelator Studies
This compound is also used for detecting Ca2+ release generated by photoreceptors and photoactivatable chelators . This makes it a valuable tool in the study of light-sensitive cells and molecules.
Mitochondrial Calcium Level Detection
Rhod-2, AM selectively accumulates in the mitochondria . It is used to detect changes in mitochondrial calcium levels, which can be critical indicators of activation of apoptotic pathways .
Flow Cytometry Applications
Rhod-2, AM can be used in flow cytometry to measure intracellular free Ca2+ concentrations in the mitochondria of cells . This can provide valuable insights into cell health and function.
Fluorescence Microscopy Applications
The dye is verified for use in fluorescence microscopy . It can be used to visualize and measure intracellular calcium dynamics, providing valuable insights into cellular processes.
Microplate Reader Applications
Rhod-2, AM can also be used with microplate readers to measure mitochondrial calcium influx . This can provide a high-throughput method for assessing cellular calcium dynamics.
Control of Heavy Metal Cations
In addition, BAPTA-based indicators such as Rhod-2, AM bind various heavy metal cations (e.g., Mn 2+, Zn 2+, Pb 2+) with substantially higher affinity than Ca 2+. Perturbations to calcium measurements caused by the presence of these ions can be controlled using the heavy metal-selective chelator TPEN .
Wirkmechanismus
Target of Action
RHOD-2, AM is a high-affinity calcium (Ca2+) indicator . Its primary target is intracellular calcium . Calcium plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
RHOD-2, AM is a cell-permeable compound . Once it enters the cell, it is hydrolyzed by cellular endogenous esterases to produce RHOD-2 . RHOD-2 binds to Ca2+ with high affinity . This binding results in a significant increase in fluorescence , making it possible to visualize and measure intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by RHOD-2, AM involves calcium signaling . By binding to intracellular calcium, RHOD-2 allows for the visualization of calcium transients and the investigation of calcium’s role in various cellular processes .
Pharmacokinetics
The pharmacokinetics of RHOD-2, AM involve its conversion to RHOD-2 within cells . This conversion is facilitated by endogenous esterases . The resulting RHOD-2 is cell-impermeable, leading to its accumulation within the cell . This allows for sustained monitoring of intracellular calcium levels .
Result of Action
The binding of RHOD-2 to calcium results in an increase in fluorescence . This fluorescence can be detected and measured, providing a quantitative readout of intracellular calcium levels . This can be used to investigate the role of calcium in various cellular processes and pathologies .
Action Environment
The action of RHOD-2, AM can be influenced by various environmental factors. For instance, the presence of serum in the culture medium can affect the compound’s ability to enter cells, as esterases in the serum can hydrolyze the AM ester . Additionally, the presence of phenol red in the culture medium can cause a slight increase in background fluorescence . Therefore, careful consideration of these factors is necessary when using RHOD-2, AM to ensure accurate and reliable results.
Safety and Hazards
Zukünftige Richtungen
Rhod-2 AM is commonly used to monitor calcium changes within mitochondria . It is expected to continue to be used in various research areas, including cell biology and mitochondrial biology .
Relevant Papers One paper discusses the use of Rhod-2 to measure intracellular calcium in the isolated perfused mouse heart, to determine the extent of endothelial cell contribution to fluorescence, the distribution of Rhod-2 within subcellular organelles, and the response of Rhod-2 measured intracellular calcium to positive inotropy . Another paper discusses the use of Rhod-2 AM as a reagent for monitoring calcium ions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of RHOD-2, AM involves the reaction of rhod-2 with acetoxymethyl (AM) groups. The AM groups allow for the compound to be more easily transported across cell membranes and into cells. The synthesis pathway involves the protection of the hydroxyl groups on rhod-2 with a silyl group, followed by the reaction with AM chloride to form RHOD-2, AM.", "Starting Materials": [ "Rhod-2", "Trimethylsilyl chloride", "Triethylamine", "Acetoxymethyl chloride", "Dichloromethane", "Diethyl ether" ], "Reaction": [ "Protection of hydroxyl groups on rhod-2 with trimethylsilyl chloride in the presence of triethylamine", "Purification of protected rhod-2", "Reaction of protected rhod-2 with acetoxymethyl chloride in the presence of triethylamine", "Purification of RHOD-2, AM" ] } | |
CAS-Nummer |
129787-64-0 |
Produktname |
RHOD-2, AM |
Molekularformel |
C52H59BrN4O19 |
Molekulargewicht |
1123.94 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does RHOD-2, AM work?
A1: RHOD-2, AM is a cell-permeable derivative of the Ca2+ indicator rhod-2. Upon entering the cell, esterases cleave the AM groups, trapping the charged rhod-2 molecule inside. Rhod-2 exhibits increased fluorescence intensity upon binding Ca2+, allowing for real-time monitoring of intracellular Ca2+ fluctuations [, , , ].
Q2: Why is RHOD-2, AM often localized in mitochondria?
A2: Rhod-2 possesses a net positive charge, which promotes its accumulation within the negatively charged mitochondrial matrix due to the electrical potential across the mitochondrial membrane [, , ].
Q3: How does RHOD-2, AM contribute to the study of mitochondrial function?
A3: RHOD-2, AM allows researchers to investigate the role of mitochondrial Ca2+ in various cellular processes, including energy production, oxidative stress, and apoptosis. By monitoring mitochondrial Ca2+ levels, researchers can gain insights into mitochondrial dysfunction in diseases like heart failure, neurodegenerative diseases, and glaucoma [, , , ].
Q4: What is the molecular formula and weight of RHOD-2, AM?
A4: While the exact molecular formula and weight are not provided in the abstracts, detailed information can be found in the respective papers or the manufacturer's documentation.
Q5: Is RHOD-2, AM compatible with different cell types?
A5: Yes, RHOD-2, AM has been successfully used in various cell types, including cardiomyocytes, neurons, astrocytes, hepatocellular carcinoma cells, and airway smooth muscle cells, demonstrating its broad compatibility [, , , , , , , ].
Q6: Are there any concerns regarding the stability of RHOD-2, AM in biological systems?
A6: While RHOD-2, AM is widely used, one study [] reported its potential to inhibit the Na,K-ATPase and cause cellular toxicity in various cell types, including neurons, astrocytes, and cardiomyocytes. This highlights the importance of careful experimental design and consideration of alternative indicators when necessary.
Q7: How is RHOD-2, AM used in cardiac research?
A7: RHOD-2, AM is extensively used in cardiac research to study Ca2+ handling in cardiomyocytes, particularly in the context of excitation-contraction coupling, arrhythmias, and heart failure [, , , , , , ].
Q8: Can you elaborate on the role of RHOD-2, AM in studying cardiac arrhythmias?
A8: Researchers employ RHOD-2, AM to investigate the relationship between intracellular Ca2+ dynamics and the development of arrhythmias like ventricular fibrillation and alternans. By simultaneously mapping Ca2+ transients and membrane voltage, researchers can identify specific Ca2+ handling abnormalities that contribute to arrhythmogenesis [, , ].
Q9: How is RHOD-2, AM used in neuroscience research?
A9: RHOD-2, AM is utilized to study Ca2+ signaling in neurons and astrocytes, investigating their roles in various neurological processes, including synaptic transmission, neuroprotection, and neuroinflammation [, ].
Q10: Are there any limitations to using RHOD-2, AM?
A10: Yes, despite its widespread use, RHOD-2, AM has limitations. Its positive charge can lead to compartmentalization within mitochondria, potentially influencing cytosolic Ca2+ measurements. Additionally, its potential toxicity, as reported in one study [], necessitates careful consideration and validation with alternative methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



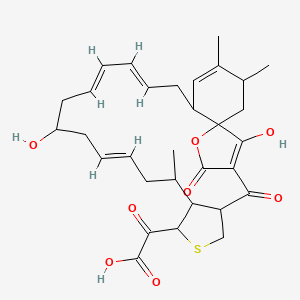
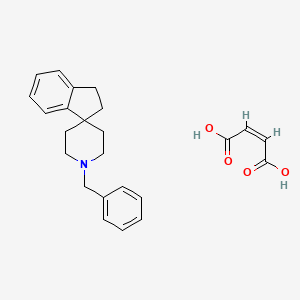
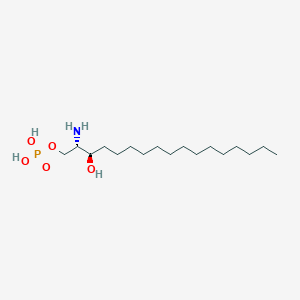
![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)
